![molecular formula C18H19NO5 B2755845 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide CAS No. 1421586-95-9](/img/structure/B2755845.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiproliferative Activity
Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide have shown significant potential in anticancer and antiproliferative activities. For instance, benzofuran derivatives have been found to inhibit cancer cell growth, bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties, both in vitro and in vivo (Romagnoli et al., 2015). Additionally, some 2-phenylacrylamides have been identified as inhibitors with improved cytotoxicity against a range of cancer cell lines (Tarleton et al., 2013).
Polymer Synthesis and Applications
The acrylamide moiety in compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide plays a significant role in polymer science. For instance, controlled radical polymerization of acrylamides containing amino acid moieties has been achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding polymers with controlled molecular weight and enhanced isotacticity (Mori et al., 2005). This technique is crucial in creating specialized polymers for various applications, including biomedical fields.
Inhibition of Lipoxygenase Activity
Benzofuran hydroxamic acids, structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide, have been synthesized and evaluated as 5-lipoxygenase inhibitors. This enzyme plays a role in the inflammatory process, and its inhibition is significant in treating various diseases. Some of these compounds have shown potent inhibitor potency (Ohemeng et al., 1994).
Other Potential Applications
The unique structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide suggests its potential in various other scientific applications. For example, benzofuran derivatives have been explored for their use in treating metabolic diseases and their role in chemical reactions like Diels-Alder reactions (Sung et al., 2010), (Mahmoud et al., 2015).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-9-7-19(11-15-6-8-22-12-15)18(20)5-3-14-2-4-16-17(10-14)24-13-23-16/h2-6,8,10,12H,7,9,11,13H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKSHGSLIQUHZ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.